2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile
Description
2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile is a halogenated thiazole derivative featuring a bromine atom at position 2, a trifluoromethyl group at position 4, and a cyano group at position 3. This compound is of significant interest in medicinal chemistry and materials science due to its electron-deficient aromatic system, which enhances reactivity in cross-coupling reactions and facilitates the synthesis of complex heterocycles. The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the cyano group serves as a versatile handle for further functionalization .
Properties
Molecular Formula |
C5BrF3N2S |
|---|---|
Molecular Weight |
257.03 g/mol |
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C5BrF3N2S/c6-4-11-3(5(7,8)9)2(1-10)12-4 |
InChI Key |
QKAAVZGKXHVSRD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(S1)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile typically involves the bromination of 4-(trifluoromethyl)thiazole-5-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines or aldehydes.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting infectious diseases and cancer. Its structural features allow for the development of novel therapeutic agents with enhanced efficacy and specificity.
Case Studies:
- Anticancer Agents: Research has demonstrated that thiazole derivatives exhibit promising anticancer activities. For instance, compounds derived from thiazoles have shown effectiveness against various cancer cell lines, including human glioblastoma and melanoma cells, suggesting that modifications to the thiazole structure can lead to improved therapeutic profiles .
- Antimicrobial Properties: Thiazole derivatives are known to inhibit bacterial cell wall synthesis, making them potential candidates for new antibiotics.
Agricultural Chemistry
In the realm of agrochemicals, 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile is utilized in the formulation of pesticides and herbicides. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against a wide range of agricultural pests.
Application Highlights:
- Pesticide Development: The compound's unique properties allow it to function as an active ingredient in pesticides, contributing to improved pest control strategies .
- Herbicide Formulation: Its incorporation into herbicides can enhance efficacy due to its ability to interact with biological targets in plants and pests .
Material Science
In material science, 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile can be integrated into polymer matrices to improve thermal stability and chemical resistance. This application is particularly beneficial for creating advanced materials used in coatings and electronics.
Key Benefits:
- Thermal Stability: The incorporation of this compound into materials can enhance their thermal properties, making them suitable for high-temperature applications.
- Chemical Resistance: Its presence in polymer formulations can improve resistance to chemical degradation, extending the lifespan of materials used in harsh environments .
Research Reagents
As a versatile building block in organic synthesis, 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile is employed as a reagent in various chemical reactions. This utility aids researchers in creating complex molecules for studies in medicinal chemistry and biochemistry.
Research Applications:
- Synthetic Chemistry: The compound is frequently used in synthetic pathways to generate more complex thiazole derivatives that may possess desirable biological activities.
- Biochemical Studies: Its role as a reagent allows for the exploration of various biochemical pathways and mechanisms, contributing to a better understanding of thiazole chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its target .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The unique combination of bromine, trifluoromethyl, and cyano groups distinguishes this compound from related thiazoles. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl and cyano groups in the target compound enhance electrophilicity at the bromine site, making it highly reactive in palladium-catalyzed cross-couplings compared to analogs like 2-Bromo-4-(trifluoromethyl)thiazole (lacking CN) .
- Bioactivity: Substitution at position 2 (e.g., NH₂ in 5-Bromo-4-(trifluoromethyl)thiazol-2-amine) correlates with antiviral activity, whereas the cyano group in the target compound may favor agrochemical applications .
- Synthetic Utility: The carboxylic acid derivative (2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid) is used in coordination chemistry, whereas the target compound’s cyano group allows for nitrile-specific transformations (e.g., hydrolysis to amides) .
Bromination and Functionalization
- Target Compound: Likely synthesized via bromination of a pre-functionalized thiazole or through cyclization of a thiourea precursor. The trifluoromethyl group may be introduced via trifluoromethylation reagents (e.g., TMSCF₃) .
- Analog Synthesis: demonstrates high-yield (96%) bromination using 3-fluorophenylhydrazine hydrochloride, suggesting efficient protocols for bromo-thiazole synthesis .
Reactivity in Cross-Coupling Reactions
- The bromine in the target compound is highly reactive in Suzuki-Miyaura couplings, similar to 2-Bromo-4-(trifluoromethyl)thiazole. However, the cyano group may necessitate milder conditions to avoid side reactions .
- In contrast, the methylthio group in 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole () acts as a leaving group, enabling nucleophilic substitutions rather than cross-couplings .
Biological Activity
2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial, antifungal, and anticancer domains.
The structural formula of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile can be represented as follows:
This compound features a bromine atom and a trifluoromethyl group attached to the thiazole ring, which contributes to its unique reactivity and biological properties.
The precise mechanism of action of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors. Thiazole derivatives are known to inhibit bacterial cell wall synthesis, leading to their antimicrobial effects .
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. Research indicates that 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile exhibits activity against various bacterial strains, potentially due to its ability to disrupt cellular processes in pathogens. For instance, studies have demonstrated that thiazole compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential .
Antifungal Activity
In addition to antibacterial properties, this compound may also possess antifungal activity. Thiazole derivatives have been reported to inhibit fungal growth by interfering with cell membrane integrity and function. The presence of electron-withdrawing groups like trifluoromethyl enhances the antifungal efficacy of these compounds .
Anticancer Activity
Thiazoles are increasingly recognized for their anticancer potential. 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile has shown promise in inhibiting cancer cell proliferation in various studies. For example, structure-activity relationship (SAR) analyses indicate that modifications on the thiazole ring can significantly enhance cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A431 (skin cancer) .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile | MCF7 | <10 | |
| 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile | A431 | <20 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM against E. coli and S. aureus.
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited an IC50 value of less than 10 µM against MCF7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile, and how can reaction efficiency be optimized?
- Methodology :
- Core synthesis : Start with a thiazole backbone. Introduce the trifluoromethyl group via trifluoromethylation reagents (e.g., TMSCF₃) or by cyclizing precursors like 2-amino-4-(trifluoromethyl)thiazole derivatives. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. The nitrile group at the 5-position is typically introduced via cyanation (e.g., CuCN or Pd-catalyzed cyanation).
- Optimization :
- Temperature control : Maintain 0–5°C during bromination to minimize side reactions.
- Catalyst selection : Use Pd(PPh₃)₄ for coupling reactions to enhance yield (e.g., cross-coupling with nitrile precursors) .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Example data :
| Method | Yield (%) | Key Conditions |
|---|---|---|
| Bromination with NBS | 65–75 | DCM, 0°C, 12h |
| Pd-catalyzed cyanation | 50–60 | Pd(OAc)₂, DMF, 80°C, 24h |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodology :
- ¹H/¹³C NMR : The thiazole ring protons resonate at δ 7.5–8.5 ppm (¹H). The CF₃ group shows a distinct ¹³C signal at ~120 ppm (quartet, J = 35–40 Hz due to C-F coupling).
- ¹⁹F NMR : A singlet near δ -60 to -65 ppm confirms the trifluoromethyl group.
- IR spectroscopy : A sharp peak at ~2240 cm⁻¹ indicates the nitrile (C≡N) stretch.
- Mass spectrometry : The molecular ion [M+H]⁺ should match the molecular formula C₅HBrF₃N₂S (calculated m/z: 272.95).
- Data interpretation :
- Unexpected peaks : Additional signals in ¹H NMR may indicate bromine isotope splitting (²HBr impurities) or residual solvents.
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what challenges arise in Pd-catalyzed modifications?
- Methodology :
- Reactivity : The bromine at C2 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the electron-withdrawing CF₃ and nitrile groups reduce electron density, slowing oxidative addition.
- Challenges :
- Catalyst poisoning : The nitrile may coordinate to Pd, requiring bulky ligands (e.g., XPhos) to prevent deactivation .
- Side reactions : Competing debromination occurs under high-temperature conditions.
- Solutions :
- Use PdCl₂(dppf) with Cs₂CO₃ in toluene/water at 80°C for Suzuki couplings.
- Monitor reaction progress via LC-MS to detect intermediates.
Q. What specific health and environmental precautions are necessary when handling this compound, given its structural features?
- Safety protocols :
- Health hazards : Brominated thiazoles are toxic if inhaled (respiratory irritation) or absorbed through skin. Use fume hoods and nitrile gloves.
- Environmental risks : The compound is persistent in aquatic systems; avoid discharge into drains. Collect waste in halogenated solvent containers .
- Storage : Store at -20°C in amber vials to prevent photodegradation.
Q. How can computational chemistry aid in predicting the reactivity or stability of this compound under various experimental conditions?
- Methodology :
- DFT calculations : Model the electron density map to identify reactive sites (e.g., C2 bromine as electrophilic center).
- Solvent effects : Use COSMO-RS simulations to predict solubility in DMSO/water mixtures.
- Degradation pathways : Simulate hydrolysis of the nitrile group under acidic conditions to assess stability.
- Case study :
- Predicted intermediates : Acylium ion formation (C≡N → C=O) at pH < 3, validated by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
